2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2-Amino-3,6-dihydroxybicyclo[221]heptane-2-carboxylic acid is a unique bicyclic amino acid This compound is notable for its rigid bicyclic structure, which imparts distinct stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid typically involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. One common method includes the formation of 1,3-oxazine or γ-lactone intermediates, followed by selective reduction and hydrolysis steps . The reaction conditions often involve the use of reagents such as Bu3SnH and N-bromosuccinimide (NBS) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production. This would include scaling up the reactions, ensuring consistent stereoselectivity, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert intermediates into the desired product.
Substitution: Functional groups can be replaced with others to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Bu3SnH is commonly used for selective reduction steps.
Substitution: NBS is used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.
Scientific Research Applications
2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and heterocyclic compounds.
Biology: Its unique structure makes it a valuable tool for studying protein interactions and enzyme mechanisms.
Industry: Can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. Its rigid structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity. The molecular targets and pathways involved can vary depending on the specific application, but generally, it acts by modifying the conformation and function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- 3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of hydroxyl groups at both the 3 and 6 positions, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may only have a single hydroxyl group or different substitution patterns .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)4-1-3(6(8)11)2-5(4)10/h3-6,10-11H,1-2,9H2,(H,12,13) |
InChI Key |
DXHGEDISXCJDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C(C2O)(C(=O)O)N)O |
Origin of Product |
United States |
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